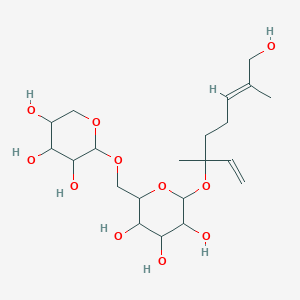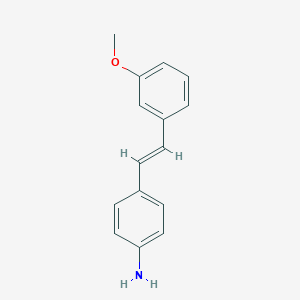
4-Amino-3'-methoxystilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3'-methoxystilbene (also known as 4-AMS) is a synthetic derivative of resveratrol, a natural compound found in grapes, red wine, and other plants. 4-AMS has gained attention in the scientific community due to its potential therapeutic benefits, including anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-AMS is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-AMS has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer and anti-inflammatory properties, 4-AMS has been shown to have other biochemical and physiological effects. It has been reported to increase insulin sensitivity and reduce blood glucose levels in animal models of diabetes. 4-AMS has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-AMS in lab experiments is its high purity, which allows for accurate dosing and reproducibility. However, one limitation is its relatively low solubility in water, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-AMS. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosing and delivery methods for 4-AMS in these applications. Additionally, research on the mechanism of action of 4-AMS could lead to the development of new drugs targeting the same pathways.
Synthesemethoden
The synthesis of 4-AMS involves the reaction of resveratrol with ammonia and methanol under specific conditions. The resulting product is a white crystalline powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
4-AMS has been studied extensively for its potential therapeutic benefits. In vitro studies have shown that 4-AMS has anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines. Additionally, 4-AMS has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
154028-32-7 |
|---|---|
Produktname |
4-Amino-3'-methoxystilbene |
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
4-[(E)-2-(3-methoxyphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15NO/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12/h2-11H,16H2,1H3/b6-5+ |
InChI-Schlüssel |
KQIPLUOUWQXDOT-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)N |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)N |
Kanonische SMILES |
COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



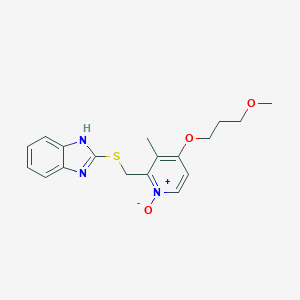
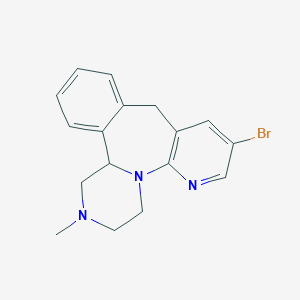
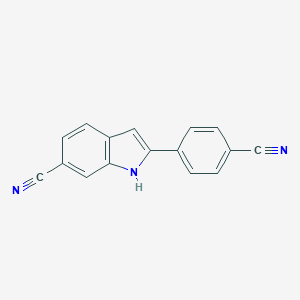
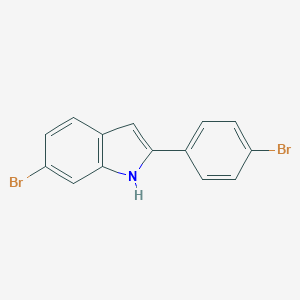
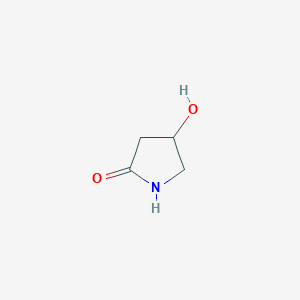
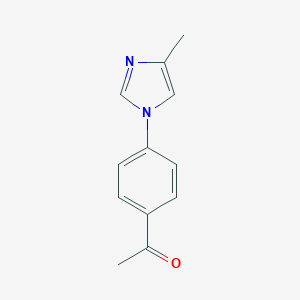
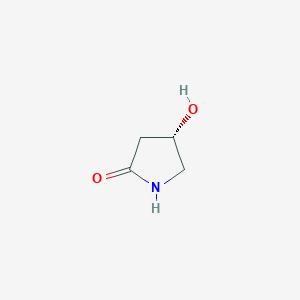
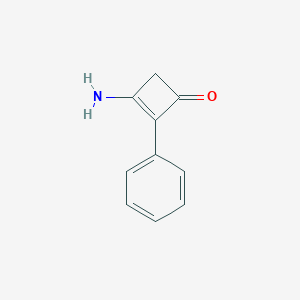
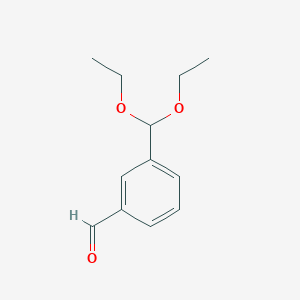
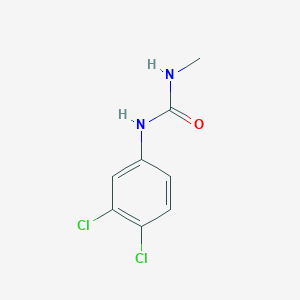
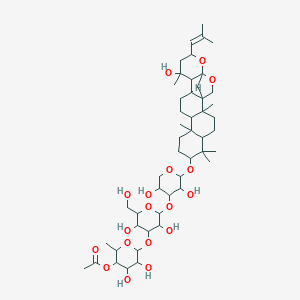
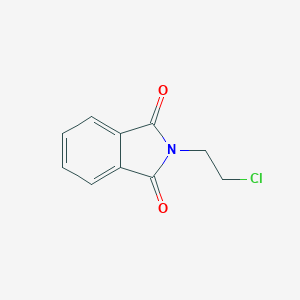
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)
